molecular formula C15H18N4O3S B2433512 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 350613-26-2

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2433512
CAS No.: 350613-26-2
M. Wt: 334.39
InChI Key: OTCPGLWPVGCKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butanamide backbone with a sulfamoyl group attached to a phenyl ring, which is further substituted with a 4-methylpyrimidin-2-yl group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminophenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring and pyrimidine moiety contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propionamide
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Uniqueness

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide stands out due to its butanamide backbone, which provides unique steric and electronic properties compared to its acetamide, propionamide, and benzamide analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10-9-11(2)17-15/h5-10H,3-4H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCPGLWPVGCKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.